Cas no 1402238-36-1 (2-Methyl-4-sulfamoylphenylboronic acid)

2-Methyl-4-sulfamoylphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-4-sulfamoylphenylboronic acid
- SB79352
- 1402238-36-1
- DTXSID001239274
- Boronic acid, B-[4-(aminosulfonyl)-2-methylphenyl]-
- 2-Methyl-4-sulphamoylbenzeneboronic acid
- B-[4-(Aminosulfonyl)-2-methylphenyl]boronic acid
- CGC23836
- SCHEMBL15751431
- (2-methyl-4-sulfamoylphenyl)boronic acid
- MFCD19684107
- BS-21400
- CS-0178634
- 816-335-8
- B-(4-(Aminosulfonyl)-2-methylphenyl)boronic acid
-
- MDL: MFCD19684107
- インチ: InChI=1S/C7H10BNO4S/c1-5-4-6(14(9,12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3,(H2,9,12,13)
- InChIKey: BSLOFCDDCNUTDZ-UHFFFAOYSA-N
- ほほえんだ: B(C1=C(C=C(C=C1)S(=O)(=O)N)C)(O)O
計算された属性
- せいみつぶんしりょう: 215.0423591g/mol
- どういたいしつりょう: 215.0423591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 109Ų
2-Methyl-4-sulfamoylphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR70128-100mg |
2-Methyl-4-sulphamoylbenzeneboronic acid |
1402238-36-1 | 100mg |
£100.00 | 2025-02-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506400-250mg |
2-Methyl-4-sulphamoylbenzeneboronic acid, |
1402238-36-1 | 250mg |
¥6280.00 | 2023-09-05 | ||
Crysdot LLC | CD12145578-1g |
2-Methyl-4-sulfamoylphenylboronic acid |
1402238-36-1 | 95+% | 1g |
$658 | 2024-07-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-506400-250 mg |
2-Methyl-4-sulphamoylbenzeneboronic acid, |
1402238-36-1 | 250MG |
¥6,280.00 | 2023-07-11 | ||
abcr | AB309553-1 g |
2-Methyl-4-sulfamoylphenylboronic acid; 97% |
1402238-36-1 | 1g |
€1232.00 | 2023-06-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1249304-100mg |
2-Methyl-4-sulfamoylphenylboronic acid |
1402238-36-1 | 98% | 100mg |
¥3084 | 2023-04-15 | |
1PlusChem | 1P001CMR-100mg |
Boronic acid, B-[4-(aminosulfonyl)-2-methylphenyl]- |
1402238-36-1 | 100mg |
$178.00 | 2024-06-21 | ||
Ambeed | A949095-250mg |
2-Methyl-4-sulfamoylphenylboronic acid |
1402238-36-1 | 98% | 250mg |
$563.0 | 2024-04-24 | |
A2B Chem LLC | AA62227-250mg |
2-Methyl-4-sulfamoylphenylboronic acid |
1402238-36-1 | 98% | 250mg |
$391.00 | 2024-04-20 | |
1PlusChem | 1P001CMR-250mg |
Boronic acid, B-[4-(aminosulfonyl)-2-methylphenyl]- |
1402238-36-1 | 98% | 250mg |
$513.00 | 2025-02-19 |
2-Methyl-4-sulfamoylphenylboronic acid 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
2-Methyl-4-sulfamoylphenylboronic acidに関する追加情報
Introduction to 2-Methyl-4-sulfamoylphenylboronic Acid (CAS No. 1402238-36-1)
2-Methyl-4-sulfamoylphenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. With the CAS number 1402238-36-1, this compound represents a unique structural motif that combines a phenyl ring substituted with both a methyl group and a sulfamoyl moiety, linked to a boronic acid functional group. The boronic acid moiety is particularly noteworthy, as it serves as a versatile handle for various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules.
The presence of the sulfamoyl group introduces additional reactivity and functionality to the molecule, making it a valuable intermediate in the synthesis of sulfonamides and other heterocyclic compounds. Sulfonamides are a class of compounds with broad biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, 2-methyl-4-sulfamoylphenylboronic acid holds promise as a building block for the development of novel therapeutic agents.
In recent years, there has been growing interest in the use of boronic acids in medicinal chemistry due to their ability to form stable complexes with various biological targets. For instance, boron-containing compounds have been explored as potential treatments for osteoporosis and cancer. The boronic acid group can interact with metal ions and other biomolecules, leading to the development of targeted therapies. This property makes 2-methyl-4-sulfamoylphenylboronic acid an attractive candidate for further investigation in drug discovery.
The synthesis of 2-methyl-4-sulfamoylphenylboronic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the sulfamoyl group often requires nucleophilic substitution reactions or condensation reactions with sulfonyl chlorides or sulfonyl azides. The final step involves the introduction of the boronic acid functionality, which can be achieved through lithiation followed by reaction with trialkyl borates or through direct borylation methods.
One of the key challenges in working with 2-methyl-4-sulfamoylphenylboronic acid is its sensitivity to hydrolysis and oxidation. Boronic acids are known to be susceptible to degradation under acidic or oxidative conditions, which can limit their utility in certain applications. To mitigate these issues, researchers often employ stabilizing agents or perform reactions under inert conditions. Additionally, protecting groups may be employed to mask the boronic acid functionality during synthetic steps that require harsh conditions.
Recent advancements in synthetic methodology have improved the accessibility of 2-methyl-4-sulfamoylphenylboronic acid and related derivatives. For example, transition-metal-catalyzed borylation reactions have enabled the direct introduction of boronic acids onto aromatic rings with high selectivity and efficiency. These methods have significantly streamlined the synthesis of complex boron-containing compounds and have opened up new avenues for drug discovery.
The applications of 2-methyl-4-sulfamoylphenylboronic acid extend beyond pharmaceuticals into materials science and catalysis. Boronic acids are known to participate in self-assembling processes and can be used to create functional materials with unique properties. For instance, they have been employed in the design of supramolecular structures and as components in organic electronic devices.
In conclusion, 2-methyl-4-sulfamoylphenylboronic acid (CAS No. 1402238-36-1) is a versatile compound with significant potential in pharmaceutical research and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules and functional materials. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further, driving innovation in multiple scientific disciplines.
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